(4-Octylbenzyl)(triphenyl)phosphonium chloride

Overview

Description

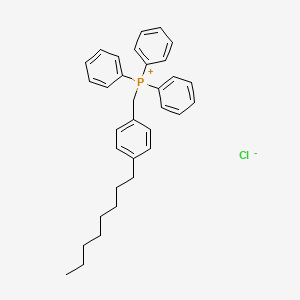

(4-Octylbenzyl)(triphenyl)phosphonium chloride is a quaternary phosphonium salt with the molecular formula C33H38ClP and a molecular weight of 501.08 g/mol . This compound is characterized by the presence of a phosphonium ion, which is a positively charged phosphorus atom bonded to four organic groups. The compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Octylbenzyl)(triphenyl)phosphonium chloride typically involves the reaction of triphenylphosphine with 4-octylbenzyl chloride. The reaction is carried out in an organic solvent such as toluene or dichloromethane, under reflux conditions. The reaction mixture is then cooled, and the product is precipitated out by the addition of a non-solvent such as diethyl ether. The precipitate is filtered, washed, and dried to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters helps in maintaining consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Octylbenzyl)(triphenyl)phosphonium chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chloride ion can be substituted by other nucleophiles such as hydroxide, cyanide, or alkoxide ions.

Oxidation and Reduction Reactions: The phosphonium ion can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions.

Wittig Reactions: This compound can be used in Wittig reactions to form alkenes from aldehydes or ketones.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium cyanide, and sodium methoxide. These reactions are typically carried out in polar solvents such as water or alcohols.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

Wittig Reactions: The reaction is carried out in an inert atmosphere using dry solvents such as tetrahydrofuran or dichloromethane.

Major Products Formed

Substitution Reactions: The major products are the corresponding substituted phosphonium salts.

Oxidation and Reduction Reactions: The products depend on the specific redox reaction but can include phosphine oxides or reduced phosphonium compounds.

Wittig Reactions: The major products are alkenes, which are formed by the reaction of the phosphonium ylide with carbonyl compounds.

Scientific Research Applications

Chemistry

In chemistry, (4-Octylbenzyl)(triphenyl)phosphonium chloride is used as a phase transfer catalyst in organic synthesis. It facilitates the transfer of reactants between different phases, thereby increasing the reaction rate and yield. It is also used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is used to study the effects of phosphonium salts on cellular processes. It has been shown to have antimicrobial properties and is being investigated for its potential use in developing new antibiotics.

Medicine

In medicine, this compound is being explored for its potential use in drug delivery systems. Its ability to interact with biological membranes makes it a candidate for targeted drug delivery, particularly in cancer therapy.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is used as a crosslinking agent in the manufacture of polymers and as a stabilizer in the production of certain types of plastics.

Mechanism of Action

The mechanism of action of (4-Octylbenzyl)(triphenyl)phosphonium chloride involves its interaction with cellular membranes and proteins. The phosphonium ion can disrupt membrane integrity, leading to cell lysis and death. It can also interact with enzymes and other proteins, inhibiting their activity and affecting cellular processes. The exact molecular targets and pathways involved are still being studied, but it is believed that the compound exerts its effects through multiple mechanisms.

Comparison with Similar Compounds

Similar Compounds

Benzyltriphenylphosphonium chloride: Similar in structure but lacks the octyl group, making it less hydrophobic.

Tetraphenylphosphonium chloride: Contains four phenyl groups attached to the phosphorus atom, differing in its steric and electronic properties.

(4-Vinylbenzyl)(triphenyl)phosphonium chloride: Contains a vinyl group, which makes it reactive in polymerization reactions.

Uniqueness

(4-Octylbenzyl)(triphenyl)phosphonium chloride is unique due to the presence of the octyl group, which increases its hydrophobicity and enhances its ability to interact with lipid membranes. This property makes it particularly useful in applications where membrane interaction is crucial, such as in drug delivery and antimicrobial research.

Properties

IUPAC Name |

(4-octylphenyl)methyl-triphenylphosphanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38P.ClH/c1-2-3-4-5-6-10-17-29-24-26-30(27-25-29)28-34(31-18-11-7-12-19-31,32-20-13-8-14-21-32)33-22-15-9-16-23-33;/h7-9,11-16,18-27H,2-6,10,17,28H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDSSAEBPBYWHTB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H38ClP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676281 | |

| Record name | [(4-Octylphenyl)methyl](triphenyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62640-29-3 | |

| Record name | [(4-Octylphenyl)methyl](triphenyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

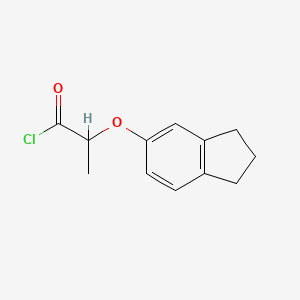

![2-Methyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]propanoyl chloride](/img/structure/B1420675.png)

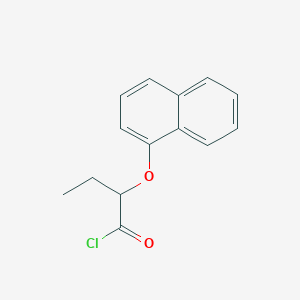

![4-[(4-Chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1420682.png)

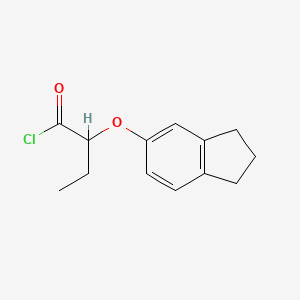

![4-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1420686.png)